Cas no 1432029-20-3 (2-Pyrrolidin-1-ylpyridin-3-amine;hydrochloride)
2-Pyrrolidin-1-ylpyridin-3-amine;hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-Pyrrolidin-1-ylpyridin-3-amine hydrochloride
- 2-Pyrrolidin-1-ylpyridin-3-amine;hydrochloride
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- Inchi: 1S/C9H13N3.ClH/c10-8-4-3-5-11-9(8)12-6-1-2-7-12;/h3-5H,1-2,6-7,10H2;1H
- InChI Key: QQGZPUBEEYFOHL-UHFFFAOYSA-N
- SMILES: Cl.N1(C2C(=CC=CN=2)N)CCCC1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 143
- Topological Polar Surface Area: 42.2
2-Pyrrolidin-1-ylpyridin-3-amine;hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | BB05-4652-0.5g |
2-pyrrolidin-1-ylpyridin-3-amine,HCl |
1432029-20-3 | 0.5g |
¥3445.07 | 2024-08-09 | ||
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | BB05-4652-1g |
2-pyrrolidin-1-ylpyridin-3-amine,HCl |
1432029-20-3 | 1g |
¥4232.18 | 2024-08-09 | ||
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | BB05-4652-2g |
2-pyrrolidin-1-ylpyridin-3-amine,HCl |
1432029-20-3 | 2g |
¥5566.86 | 2024-08-09 | ||
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | BB05-4652-5g |
2-pyrrolidin-1-ylpyridin-3-amine,HCl |
1432029-20-3 | 5g |
¥9507.71 | 2024-08-09 | ||
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | BB05-4652-10g |
2-pyrrolidin-1-ylpyridin-3-amine,HCl |
1432029-20-3 | 10g |
¥14548.95 | 2024-08-09 | ||
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | BB05-4652-25g |
2-pyrrolidin-1-ylpyridin-3-amine,HCl |
1432029-20-3 | 25g |
¥26184.60 | 2024-08-09 |
2-Pyrrolidin-1-ylpyridin-3-amine;hydrochloride Suppliers
2-Pyrrolidin-1-ylpyridin-3-amine;hydrochloride Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 2-Pyrrolidin-1-ylpyridin-3-amine;hydrochloride
Introduction to 2-Pyrrolidin-1-ylpyridin-3-amine;hydrochloride (CAS No. 1432029-20-3)
2-Pyrrolidin-1-ylpyridin-3-amine;hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 1432029-20-3, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This bisubstituted amine derivative has garnered attention due to its structural complexity and potential biological activities. The compound features a pyrrolidine moiety linked to a pyridine ring, with an amine functional group at the 3-position of the pyridine ring, all in its hydrochloride salt form for enhanced solubility and stability.
The structural framework of 2-Pyrrolidin-1-ylpyridin-3-amine;hydrochloride positions it as a versatile scaffold for medicinal chemistry exploration. The presence of both pyrrolidine and pyridine moieties suggests potential interactions with various biological targets, including enzymes and receptors. Such structural features are often exploited in the design of novel therapeutic agents, particularly in the areas of oncology, immunology, and central nervous system (CNS) disorders.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and mechanism of action of this compound more accurately. Studies indicate that the pyrrolidine ring can engage in hydrogen bonding interactions, while the pyridine moiety may interact with aromatic pockets of protein targets. These insights have guided the optimization of analogs to enhance potency and selectivity.
In the context of oncology research, 2-Pyrrolidin-1-ylpyridin-3-amine;hydrochloride has been investigated for its potential as an inhibitor of kinases and other enzymes involved in cancer cell proliferation. Preliminary in vitro studies have demonstrated promising activity against certain mutant forms of kinases, which are often implicated in drug resistance. The ability to modulate these kinases could lead to the development of next-generation anticancer therapies.
Moreover, the compound’s dual pharmacophoric properties make it an attractive candidate for multitarget inhibition. This approach has gained traction in drug development due to its potential to address complex diseases that involve multiple pathological pathways. The hydrochloride salt form further enhances its pharmacokinetic properties, improving bioavailability and facilitating formulation into oral dosage forms.
Investigations into the pharmacological profile of 2-Pyrrolidin-1-ylpyridin-3-amine;hydrochloride have also explored its effects on immune modulation. The compound’s ability to interact with immune cell surface receptors has been hypothesized to influence inflammatory responses and immune surveillance. Such properties are particularly relevant in autoimmune diseases and chronic inflammation, where targeted immunomodulation is crucial.
The synthesis of 2-Pyrrolidin-1-ylpyridin-3-amine;hydrochloride involves multi-step organic transformations, requiring precise control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have streamlined the process, making it more efficient and scalable. These improvements are essential for transitioning from laboratory-scale synthesis to industrial production.
Evaluation of the compound’s safety profile is a critical step before advancing into clinical trials. Preclinical studies have focused on assessing toxicity, pharmacokinetics, and potential side effects. The hydrochloride salt form has been found to be well-tolerated at therapeutic doses, with minimal systemic toxicity observed in animal models. However, further studies are needed to fully characterize its safety profile in humans.
The development pipeline for 2-Pyrrolidin-1-ylpyridin-3-amine;hydrochloride is evolving rapidly, driven by collaborative efforts between academic researchers and pharmaceutical companies. Preclinical data have generated interest from several biotech firms looking to license or develop this compound further. The success of such endeavors will depend on robust clinical trial data demonstrating efficacy and safety across targeted indications.
Future research directions may explore derivatization strategies to enhance specific pharmacological properties or improve metabolic stability. Techniques such as structure-based drug design and high-throughput screening will continue to play pivotal roles in optimizing this compound for therapeutic use. Additionally, exploring its potential in combination therapies could provide synergistic benefits against challenging diseases.
The integration of artificial intelligence (AI) into drug discovery has accelerated the identification of novel compounds like 2-Pyrrolidin-1-ylpyridin-3-amine;hydrochloride. AI-driven platforms can predict biological activity based on structural features, reducing the time required for hit identification and lead optimization. This technology is particularly valuable for exploring complex chemical spaces that would be impractical to screen manually.
In conclusion,2-Pyrrolidin-1-ylpyridin-3-aminese;hydrochloride (CAS No., 1432029203) represents a promising candidate for further development in pharmaceuticals due to its unique structural features and potential biological activities. Ongoing research efforts aim to elucidate its mechanism of action, optimize its pharmacological profile, and advance it toward clinical application. As our understanding of disease mechanisms continues to evolve,this compound holds significant promise as a therapeutic agent across multiple disease areas.
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